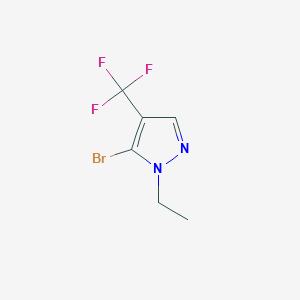
5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 4-position. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1-ethyl-4-(trifluoromethyl)-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-ethyl-4-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at the 3-position.
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group at the 1-position.
Uniqueness
5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole is unique due to the specific combination of substituents, which impart distinct chemical and physical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C6H6BrF3N2 |
|---|---|
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
5-bromo-1-ethyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-2-12-5(7)4(3-11-12)6(8,9)10/h3H,2H2,1H3 |
Clé InChI |
WTDMDMGZWJWPNM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



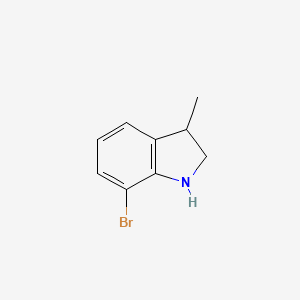

![3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13235633.png)
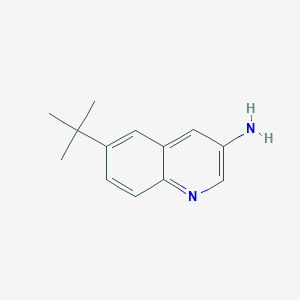
![N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide](/img/structure/B13235639.png)
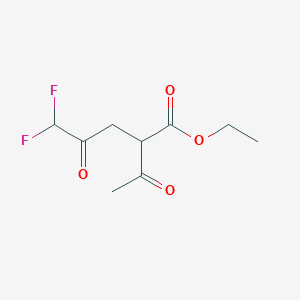
![3-[(Azetidin-3-yl)amino]benzonitrile](/img/structure/B13235645.png)
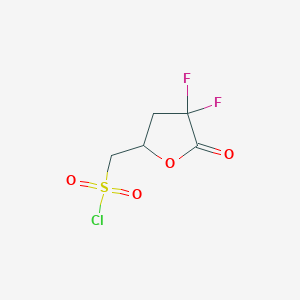
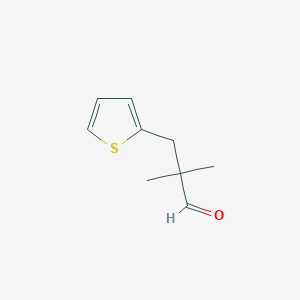
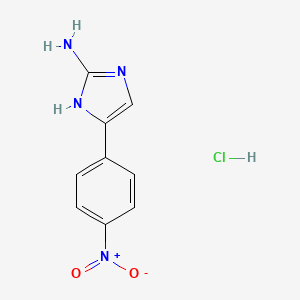
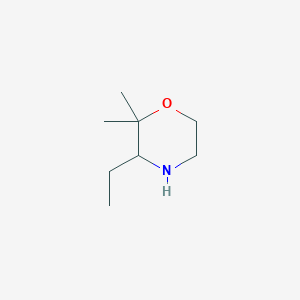
![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
